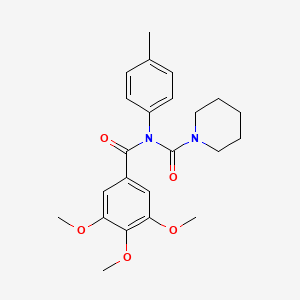

N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

Description

N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide is a synthetic compound featuring a piperidine carboxamide core substituted with a p-tolyl group and a 3,4,5-trimethoxybenzoyl moiety. The trimethoxybenzoyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity to biological targets due to its electron-rich aromatic system .

Properties

IUPAC Name |

N-(4-methylphenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-16-8-10-18(11-9-16)25(23(27)24-12-6-5-7-13-24)22(26)17-14-19(28-2)21(30-4)20(15-17)29-3/h8-11,14-15H,5-7,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFYRLOGJXNVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Attachment of the aromatic rings: The aromatic rings with the desired substituents (p-tolyl and 3,4,5-trimethoxybenzoyl) are introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with 3,4,5-trimethoxybenzoyl chloride in the presence of appropriate catalysts. The resulting compound features a piperidine ring substituted with a p-tolyl group and a 3,4,5-trimethoxybenzoyl moiety, which is crucial for its biological activity.

Anticancer Activity

The compound has shown significant anticancer properties through various mechanisms:

- Tubulin Polymerization Inhibition : Studies indicate that derivatives similar to this compound can inhibit tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values as low as 1.0 nM against MCF-7 breast cancer cells .

- Induction of Apoptosis : The compound promotes early apoptosis in cancer cell lines such as MCF-7. Mechanistic studies have shown that it increases the percentage of cells in the sub-G1 and G2-M phases of the cell cycle, indicating its potential to trigger programmed cell death effectively .

- Kinase Inhibition : Recent research has highlighted that compounds bearing the 3,4,5-trimethoxyphenyl moiety exhibit inhibition of multiple oncogenic kinases. This suggests that this compound may also function as a kinase inhibitor, further enhancing its anticancer profile .

Table 1: Summary of Biological Activities

Case Studies

Several case studies provide insights into the effectiveness of this compound:

- Case Study 1 : A study involving a series of piperidine derivatives demonstrated that compounds structurally related to this compound exhibited potent cytotoxicity against various cancer cell lines. The most active derivatives were selected for further mechanistic studies due to their ability to induce significant apoptosis and cell cycle arrest .

- Case Study 2 : Another investigation focused on pyrrolizine derivatives bearing similar moieties revealed that these compounds could effectively inhibit tubulin polymerization and induce apoptosis in MCF-7 cells. This underscores the potential of structurally related compounds in cancer therapy .

Mechanism of Action

The mechanism of action of N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Thiazolidinone Derivatives (8a, 12a)

Compounds such as 2-(2,4-dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (8a) and (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) share the p-tolyl acetamide substructure but replace the piperidine carboxamide with a thiazolidinone ring. These derivatives are synthesized via ethanol crystallization and exhibit distinct electronic properties due to the conjugated dioxo-thiazolidinone system. While the target compound may prioritize piperidine-based conformational flexibility, thiazolidinone analogs are often explored for antidiabetic or anti-inflammatory activities .

Sulfonamide Derivatives (10a–d)

N-(9,10-dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide (10a–d) incorporate a p-tolyl-pyrazole-sulfonamide framework. Synthesized via reflux in DMF/ethanol, these compounds are designed to mimic celecoxib’s COX-2 inhibition.

Benzamide Derivatives (e.g., N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide)

This benzamide analog shares the 3,4,5-trimethoxybenzoyl group but replaces the piperidine carboxamide with a simpler benzamide bond. Its crystal structure reveals N-H···O hydrogen bonding, which stabilizes the molecule in a planar conformation.

Piperidine-Containing Compounds (e.g., N-(3-fluorophenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide)

Piperidine derivatives like Compound 2 from feature a benzimidazolone substituent instead of the trimethoxybenzoyl group. The fluorophenyl carboxamide moiety enhances electron-withdrawing effects, which may alter enzyme inhibition profiles. Such comparisons highlight the target compound’s unique balance of lipophilic (trimethoxybenzoyl) and steric (piperidine) properties for target engagement .

NBOMe Derivatives (e.g., 30C-NBOMe)

Though structurally distinct, NBOMe psychedelics like 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine share the 3,4,5-trimethoxybenzyl group. These compounds target serotonin receptors (5-HT2A), underscoring the pharmacological versatility of the trimethoxy aromatic system. The target compound’s lack of a phenethylamine backbone likely redirects its activity toward non-CNS targets .

Critical Analysis of Research Findings

- Trimethoxybenzoyl Group : Common across analogs, this group enhances π-π stacking and hydrogen-bonding interactions, critical for target binding .

- Piperidine vs. Heterocyclic Cores: The piperidine ring in the target compound may confer better bioavailability compared to rigid thiazolidinone or planar benzamide systems .

- Synthetic Accessibility: Sulfonamide and thiazolidinone derivatives require reflux or multi-step crystallization, whereas benzamide analogs are synthesized under milder conditions, impacting scalability .

Biological Activity

N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H26N2O4

- SMILES : CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

- InChIKey : PPZFNVKWQORGGR-UHFFFAOYSA-N

The compound features a p-tolyl group and a 3,4,5-trimethoxybenzoyl moiety attached to a piperidine backbone. This structure is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various molecular targets. The 3,4,5-trimethoxyphenyl moiety is known for its role in tubulin binding, which is crucial for antitumor activity . Additionally, the piperidine structure can enhance solubility and bioavailability, making it an attractive candidate for drug development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For instance, the tubulin-binding activity of derivatives containing the 3,4,5-trimethoxybenzoyl group has been documented. These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| MY-1121 | 10.5 | HeLa | Tubulin polymerization inhibitor |

| 6b | 4.5 | K562 | Multikinase inhibition (VEGFR-2, ERK-2) |

Enzyme Inhibition

The compound's potential as an inhibitor of soluble epoxide hydrolase has been explored. Inhibitors of this enzyme can modulate inflammatory responses and are being investigated for cardiovascular diseases .

Case Studies

- Antiproliferative Effects : A study involving various piperidine derivatives demonstrated that modifications in substituents significantly affected their antiproliferative activities against cancer cell lines. The introduction of electron-withdrawing groups increased activity, suggesting that electronic properties play a crucial role in biological efficacy .

- Multikinase Inhibition : Another study identified derivatives that effectively inhibited multiple kinases involved in cancer progression. The compound's structure allows for interactions with VEGFR-2 and ERK-2 pathways, indicating a multifaceted approach to cancer treatment .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of N-(p-tolyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide?

Methodological Answer:

- Stepwise coupling : Prioritize the sequential introduction of substituents. For example, first coupling the p-tolyl group to the piperidine ring, followed by the 3,4,5-trimethoxybenzoyl moiety to minimize steric hindrance.

- Catalytic optimization : Use coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous DMF or THF under nitrogen to enhance carboxamide formation efficiency.

- Purification : Employ preparative HPLC (≥98% purity) and confirm purity via NMR (e.g., δ 7.86 ppm for aromatic protons) and HRMS (exact mass matching theoretical values) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopic analysis : Use H and C NMR to confirm key structural features (e.g., methoxy groups at δ ~3.8 ppm, piperidine ring protons at δ 1.5–3.0 ppm).

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent positioning, particularly for the piperidine-carboxamide linkage.

- Chromatographic consistency : Compare retention times and fragmentation patterns with reference standards using LC-MS/MS .

Q. What structure-activity relationship (SAR) insights exist for the 3,4,5-trimethoxybenzoyl moiety?

Methodological Answer:

- Critical substituents : The 3,4,5-trimethoxy configuration enhances hydrophobic interactions and hydrogen bonding in target binding pockets (e.g., ATPase inhibition in P-gp studies).

- SAR modifications : Removing methoxy groups (e.g., 74, 75, 76) reduces activity by >50%, while fluorinated analogs (e.g., 78) retain partial activity but lack full efficacy .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in biological activity data?

Methodological Answer:

- Dose-response profiling : Test the compound across a broad concentration range (e.g., 0.1–50 μM) to identify non-linear effects or off-target interactions.

- Mechanistic redundancy : Combine ATPase assays (for P-gp inhibition) with cytotoxicity assays (e.g., cancer cell lines from ) to distinguish direct vs. indirect effects.

- Control experiments : Use analogs lacking the trimethoxybenzoyl group (e.g., 77) to isolate the contribution of this moiety .

Q. What in vitro and in vivo models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

- In vitro models :

- Metabolic stability : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation.

- Permeability : Caco-2 cell monolayers to predict intestinal absorption.

- In vivo models :

- Rodent PK studies : Monitor plasma half-life (t₁/₂), Cₘₐₓ, and AUC after oral/intravenous administration.

- Tissue distribution : Radiolabel the compound (e.g., C) to track accumulation in target organs .

Q. How can computational methods guide the optimization of this compound’s solubility and bioavailability?

Methodological Answer:

- QSAR modeling : Correlate logP values (experimental or predicted) with solubility data to identify optimal lipophilicity ranges.

- Co-crystallization studies : Screen for co-formers (e.g., cyclodextrins) to improve aqueous solubility.

- Molecular dynamics (MD) : Simulate interactions with biological membranes to predict passive diffusion rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Standardize assays : Ensure consistent buffer conditions (pH, ionic strength) and cell lines (e.g., MCF-7 vs. HeLa).

- Replicate key findings : Cross-validate results in ≥3 independent labs using blinded samples.

- Meta-analysis : Aggregate data from patents (e.g., ) and journals to identify trends (e.g., IC₅₀ variability linked to assay type) .

Methodological Tables

Q. Table 1: SAR of 3,4,5-Trimethoxybenzoyl Modifications

| Compound | Substituent Modification | ATPase Inhibition (%) | Key Insight |

|---|---|---|---|

| 53 | None (Parent) | 100% | Baseline activity |

| 74 | 3-OCH₃ removed | 12% | Methoxy critical |

| 78 | OCH₃ → F | 23% | H-bonding loss |

| 77 | All OCH₃ removed | No activity | SAR dependency |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.